molecular formula C24H18N4O9 B12628065 3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12628065
M. Wt: 506.4 g/mol
InChI Key: ZRJWELUCTUFVLP-UHFFFAOYSA-N
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Description

3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes both phenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps. One common method starts with the preparation of the core pyrrolo[3,4-d][1,2]oxazole structure, followed by the introduction of the hydroxy, methoxy, and nitrophenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, but common targets include enzymes involved in metabolic processes and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxycinnamic acid: A related compound with similar functional groups but a different core structure.

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: Another similar compound with a simpler structure.

    4-hydroxy-3-nitrophenylacetone: Shares some functional groups but has a different overall structure.

Uniqueness

What sets 3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart is its complex structure, which allows for a wide range of chemical modifications and interactions with biological molecules. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18N4O9

Molecular Weight

506.4 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18N4O9/c1-36-19-12-13(2-11-18(19)29)21-20-22(37-26(21)15-5-9-17(10-6-15)28(34)35)24(31)25(23(20)30)14-3-7-16(8-4-14)27(32)33/h2-12,20-22,29H,1H3

InChI Key

ZRJWELUCTUFVLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)[N+](=O)[O-])O

Origin of Product

United States

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